molecular formula C11H14S2 B11988994 1,5-Dihydro-7,8-dimethylbenzo-2,4-dithiepin CAS No. 36568-23-7

1,5-Dihydro-7,8-dimethylbenzo-2,4-dithiepin

Cat. No.: B11988994
CAS No.: 36568-23-7
M. Wt: 210.4 g/mol
InChI Key: SMVKOIBFWKSJBJ-UHFFFAOYSA-N
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Description

1,5-Dihydro-7,8-dimethylbenzo-2,4-dithiepin: is an organic compound with the molecular formula C11H14S2 and a molecular weight of 210.36 g/mol This compound is characterized by its unique structure, which includes a benzo-dithiepin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,5-Dihydro-7,8-dimethylbenzo-2,4-dithiepin typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable dithiol with a benzoquinone derivative . The reaction conditions often require a solvent such as acetonitrile and a catalyst to facilitate the cyclization process.

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale methods. This includes the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1,5-Dihydro-7,8-dimethylbenzo-2,4-dithiepin undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its ring structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the methyl groups or the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1,5-Dihydro-7,8-dimethylbenzo-2,4-dithiepin has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,5-Dihydro-7,8-dimethylbenzo-2,4-dithiepin exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its sulfur-containing ring system. This interaction can modulate biological pathways, leading to its observed effects in biological systems .

Properties

CAS No.

36568-23-7

Molecular Formula

C11H14S2

Molecular Weight

210.4 g/mol

IUPAC Name

7,8-dimethyl-1,5-dihydro-2,4-benzodithiepine

InChI

InChI=1S/C11H14S2/c1-8-3-10-5-12-7-13-6-11(10)4-9(8)2/h3-4H,5-7H2,1-2H3

InChI Key

SMVKOIBFWKSJBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CSCSC2)C=C1C

Origin of Product

United States

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